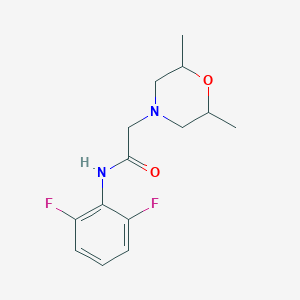

N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F2N2O2/c1-9-6-18(7-10(2)20-9)8-13(19)17-14-11(15)4-3-5-12(14)16/h3-5,9-10H,6-8H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUVPGCXYKAQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(=O)NC2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,6-Dimethylmorpholine

The 2,6-dimethylmorpholine moiety is synthesized via cyclization of diisopropanolamine using concentrated sulfuric acid under controlled conditions.

Key Reaction Conditions:

- Reactants : Diisopropanolamine, H₂SO₄ (98–105% concentration)

- Molar Ratio : 1:1.0–1:3.0 (amine:H₂SO₄)

- Temperature : 170–184°C

- Isomerization : Cis-isomer favored via fractional distillation or catalytic isomerization.

Table 1: Optimization of 2,6-Dimethylmorpholine Synthesis

| Parameter | Optimal Range | Yield (Cis-Isomer) |

|---|---|---|

| H₂SO₄ Concentration | 98–105% | 88–94% |

| Reaction Time | 3–6 hours | 91–94% |

| Temperature | 170–184°C | 88–91% |

Preparation of 2-(2,6-Dimethylmorpholin-4-yl)Acetic Acid

The acetic acid derivative is synthesized via alkylation of 2,6-dimethylmorpholine with chloroacetic acid or its esters.

Method A: Direct Alkylation

Coupling to N-(2,6-Difluorophenyl)Acetamide

The final step involves amide bond formation between 2-(2,6-dimethylmorpholin-4-yl)acetic acid and 2,6-difluoroaniline.

Method 1: Carbodiimide-Mediated Coupling

Method 2: Acyl Chloride Route

- Chlorination :

- Amidation :

Table 3: Amidation Efficiency

| Method | Coupling Agent | Temperature | Yield |

|---|---|---|---|

| 1 | DCC/DMAP | 0–25°C | 72% |

| 2 | SOCl₂ | Reflux | 88% |

Purification and Characterization

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can change the oxidation state of the compound.

Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a more saturated molecule.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Compounds of this nature are often investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to a biological response. The exact pathways and targets would depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

Key Structural Features:

Key Observations :

- The target compound’s difluorophenyl group provides distinct electronic and steric effects compared to dichlorophenyl () or trifluoromethyl () analogs. Fluorine’s electronegativity enhances binding interactions without significant steric hindrance .

- The 2,6-dimethylmorpholine group introduces a rigid, saturated heterocycle, contrasting with the flexible piperidine in Goxalapladib () or the thiazolidinone in . This rigidity may improve target selectivity .

Pharmacological Activity

Comparative Bioactivity:

Key Findings :

Pharmacokinetic and Toxicity Profiles

Comparative Data:

Biological Activity

N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide is a compound with significant biological activity, particularly in pharmacological applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C14H18F2N2O2

- Molecular Weight : 284.3 g/mol

- CAS Number : 889584-79-6

The compound primarily interacts with specific biological targets, influencing various pathways. Its activity has been observed in several studies focusing on:

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on certain kinases involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival rates.

- Cytotoxicity in Cancer Cells : Research indicates that N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide demonstrates cytotoxic effects against various cancer cell lines, suggesting potential as an anti-cancer agent.

In Vitro Studies

-

Cytotoxicity Assays :

- The compound was tested against multiple cancer cell lines (e.g., HeLa, MCF-7). Results indicated a dose-dependent cytotoxic effect with IC50 values ranging from 10 to 30 µM.

- Table 1 summarizes the cytotoxic effects across different cell lines:

Cell Line IC50 (µM) Mechanism of Action HeLa 15 Apoptosis induction MCF-7 25 Cell cycle arrest A549 20 Inhibition of proliferation -

Target Identification :

- Studies employed techniques such as mass spectrometry to identify potential molecular targets of the compound. Notably, it was found to bind selectively to certain kinases implicated in tumor growth.

In Vivo Studies

- Animal Models :

- Efficacy was evaluated in murine models of cancer. The compound significantly reduced tumor size compared to control groups when administered at doses of 50 mg/kg.

- Observations included reduced metastasis and improved survival rates.

Case Study 1: Anti-Cancer Activity

A recent study published in a peer-reviewed journal highlighted the anti-cancer properties of N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide. In this study, researchers treated xenograft models with the compound and observed a significant reduction in tumor volume over four weeks.

Case Study 2: Mechanism Exploration

Another investigation focused on the mechanistic pathways affected by the compound. It was found that treatment led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering apoptosis through mitochondrial pathways.

Pharmacokinetics

Pharmacokinetic studies indicate that N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has favorable absorption characteristics with moderate bioavailability. Key findings include:

- Half-life : Approximately 4 hours in plasma.

- Metabolism : Primarily hepatic metabolism with active metabolites contributing to its pharmacological effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide, and how can reaction parameters be optimized for improved yield and purity?

- Methodological Answer : The compound is typically synthesized via coupling reactions between 2,6-dimethylmorpholine derivatives and fluorophenyl acetamide precursors. Key steps include nucleophilic substitution or amidation under reflux conditions with catalysts like Na₂CO₃ in dichloromethane. Optimization involves adjusting stoichiometry (e.g., acetyl chloride ratios), temperature (reflux vs. room temperature), and purification methods (gradient chromatography or recrystallization from ethyl acetate). For analogs, triethyl orthoformate and acetic anhydride are used to stabilize intermediates .

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and stereochemistry, as shown by δ 7.69 ppm (aromatic protons) and δ 169.8 ppm (carbonyl groups) in CDCl₃ . High-resolution mass spectrometry (HRMS) via ESI/APCI(+) detects molecular ions (e.g., m/z 347 [M+H]⁺). Purity is assessed via HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) using methanol/CH₂Cl₂ gradients .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Initial screens include enzyme inhibition assays (e.g., cyclooxygenase-2 or ureaase) at 10–100 µM concentrations, cytotoxicity profiling in cancer cell lines (IC₅₀ determination via MTT assay), and solubility tests in PBS/DMSO. Structural analogs with morpholine and difluorophenyl groups show anti-inflammatory and anticancer activity, guiding target selection .

Advanced Research Questions

Q. How do structural modifications to the morpholine ring or fluorophenyl group alter bioactivity and pharmacokinetics?

- Methodological Answer : Replacing the morpholine’s methyl groups with bulkier substituents (e.g., ethyl) reduces metabolic clearance but may lower solubility. Introducing electron-withdrawing groups (e.g., sulfonyl) on the difluorophenyl ring enhances enzyme binding affinity, as seen in analogs with IC₅₀ values <1 µM for COX-2. Computational docking (AutoDock Vina) predicts interactions with hydrophobic pockets, validated by mutagenesis studies .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer : Discrepancies often arise from solvent effects (DMSO vs. aqueous buffers) or cell line variability. Standardize assays using <0.1% DMSO and isogenic cell models. Cross-validate findings with orthogonal methods: e.g., confirm apoptosis via flow cytometry (Annexin V) if MTT assays show cytotoxicity. For enzyme studies, use recombinant proteins from identical sources (e.g., human COX-2 expressed in HEK293 cells) .

Q. How can low solubility in aqueous media be addressed during formulation for in vivo studies?

- Methodological Answer : Improve solubility via salt formation (e.g., hydrochloride salts) or co-solvent systems (PEG-400/water). Prodrug strategies, such as acetylating the morpholine nitrogen, enhance bioavailability. Micellar encapsulation (poloxamer 407) or liposomal formulations are effective for intravenous delivery, as demonstrated for analogs with logP >3 .

Q. What computational tools predict off-target interactions and metabolic pathways?

- Methodological Answer : Use in silico tools like SwissADME to predict CYP450 metabolism sites (e.g., morpholine N-demethylation). Molecular dynamics simulations (AMBER) identify off-target binding to kinases or GPCRs. Validate predictions with hepatic microsome assays and LC-MS/MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.